molecular formula C18H19NO3 B4400866 [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate

[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate

Cat. No.: B4400866
M. Wt: 297.3 g/mol
InChI Key: MCKUYTHSOVMMMY-UHFFFAOYSA-N
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Description

[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[4-[(4-methylphenyl)methylcarbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-17(20)22-16-10-8-15(9-11-16)18(21)19-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKUYTHSOVMMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate typically involves the reaction of 4-methylbenzylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then isolated and purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted carbamates.

Scientific Research Applications

[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: In studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.

    Medicine: Potential use in the development of pharmaceuticals due to its enzyme inhibitory properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate involves the inhibition of enzymes by forming a covalent bond with the active site. This prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] acetate
  • [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] butanoate
  • [4-[(4-Methylphenyl)methylcarbamoyl]phenyl] pentanoate

Uniqueness

[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate is unique due to its specific substitution pattern and the presence of the propanoate group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate
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